4-[2-(3-Fluorophenyl)-vinyl]pyridine
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Overview
Description
4-[2-(3-Fluorophenyl)-vinyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a vinyl group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Fluorophenyl)-vinyl]pyridine typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a pyridine derivative with a 3-fluorophenyl boronic acid derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3-Fluorophenyl)-vinyl]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced pyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
4-[2-(3-Fluorophenyl)-vinyl]pyridine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism by which 4-[2-(3-Fluorophenyl)-vinyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific biological system or application.
Comparison with Similar Compounds
4-[2-(3-Fluorophenyl)-vinyl]pyridine can be compared with other similar compounds, such as 4-[2-(4-Fluorophenyl)-vinyl]pyridine and 4-[2-(2-Fluorophenyl)-vinyl]pyridine These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity
List of Similar Compounds
4-[2-(4-Fluorophenyl)-vinyl]pyridine
4-[2-(2-Fluorophenyl)-vinyl]pyridine
4-[2-(3-Chlorophenyl)-vinyl]pyridine
4-[2-(3-Bromophenyl)-vinyl]pyridine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H10FN |
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Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-[(E)-2-(3-fluorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H/b5-4+ |
InChI Key |
PIWWCRHLRHAEQD-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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